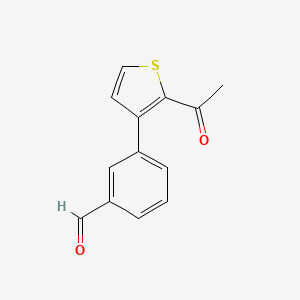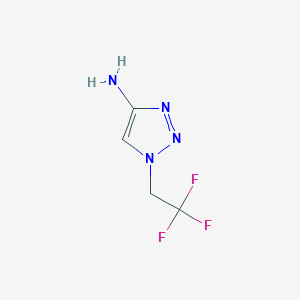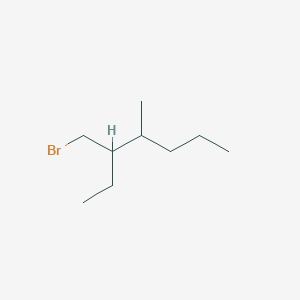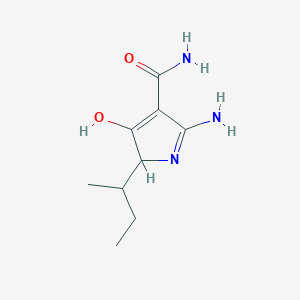
3-Amino-2-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol is a chemical compound that features a unique combination of functional groups, including an amino group, a methyl group, and a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-methyl-1,3,4-thiadiazole with 3-amino-2-methylpropan-1-ol under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-chloro-5-methyl-1,3,4-thiadiazole and 3-amino-2-methylpropan-1-ol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and neutralization. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
化学反応の分析
Types of Reactions
3-Amino-2-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The thiadiazole ring can be reduced to form corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties.
科学的研究の応用
3-Amino-2-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-Amino-2-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiadiazole ring can interact with enzymes and receptors. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor activation.
類似化合物との比較
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: A compound with similar structural features but lacking the thiadiazole ring.
2-Amino-5-methyl-1,3,4-thiadiazole: A compound with a similar thiadiazole ring but different substituents.
Uniqueness
3-Amino-2-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol is unique due to the presence of both an amino group and a thiadiazole ring, which confer distinct chemical and biological properties
特性
分子式 |
C7H13N3OS |
|---|---|
分子量 |
187.27 g/mol |
IUPAC名 |
3-amino-2-methyl-1-(4-methylthiadiazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C7H13N3OS/c1-4(3-8)6(11)7-5(2)9-10-12-7/h4,6,11H,3,8H2,1-2H3 |
InChIキー |
OGVCIDKDJQXBFU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SN=N1)C(C(C)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl[3-(fluoromethyl)pentan-3-yl]amine](/img/structure/B13170763.png)
![4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene](/img/structure/B13170769.png)
![(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[(R)-(benzylamino)(phenyl)methyl]phosphinate](/img/structure/B13170778.png)
![10-Amino-6-thia-1,8-diazatricyclo[7.4.0.0(3),]trideca-3(7),4,8-trien-2-one](/img/structure/B13170781.png)
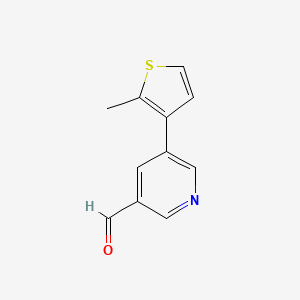
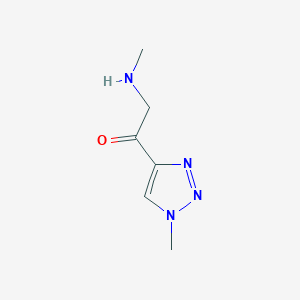
![3-[(Azetidin-1-yl)methyl]-5-fluorobenzoic acid](/img/structure/B13170804.png)
